4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL
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Overview
Description
4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL is a complex organic compound that features a bromine atom, a phenol group, and a piperazine ring substituted with a methylsulfanylphenyl group
Preparation Methods
The synthesis of 4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL typically involves multiple steps. One common synthetic route includes the following steps:
Piperazine Substitution: The attachment of the piperazine ring to the brominated phenol.
Methylsulfanylphenyl Substitution: The final step involves the substitution of the piperazine ring with the methylsulfanylphenyl group.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers or light-emitting diodes.
Biological Research: The compound is investigated for its interactions with biological systems, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-BROMO-2-[(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]PHENOL include other brominated phenols and piperazine derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a bromine atom, a phenol group, and a piperazine ring with a methylsulfanylphenyl substituent, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-2-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2OS/c1-24-18-5-2-15(3-6-18)13-21-8-10-22(11-9-21)14-16-12-17(20)4-7-19(16)23/h2-7,12,23H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJHCKYFUWCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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